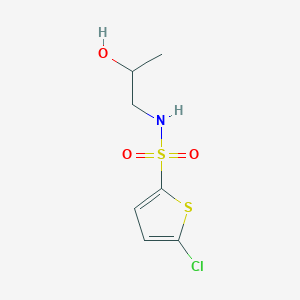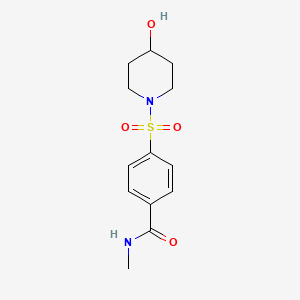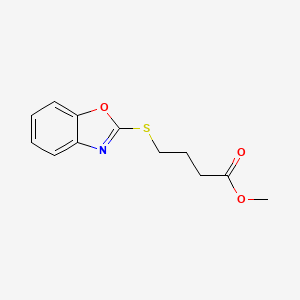
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological and pharmaceutical research. This compound is a sulfonamide derivative of thiophene and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, which are essential for the survival of bacteria, fungi, and viruses. It has also been reported to interfere with the cell membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to reduce the production of urease, which is an enzyme that plays a crucial role in the pathogenesis of Helicobacter pylori. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to exhibit activity against a wide range of microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the research on 5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide. One of the potential applications of this compound is in the development of new antimicrobial agents. Further studies are needed to determine the structure-activity relationship of this compound and to optimize its antimicrobial activity. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new anti-inflammatory and antioxidant agents. Further studies are needed to determine the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide involves the reaction of 5-chloro-2-mercaptobenzothiazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfamic acid to obtain the final product. This synthesis method has been reported in various research articles and has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in biological and pharmaceutical research. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been reported to inhibit the activity of certain enzymes such as carbonic anhydrase and urease.
Propiedades
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S2/c1-5(10)4-9-14(11,12)7-3-2-6(8)13-7/h2-3,5,9-10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFAMJMNFJQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)





![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)